(2-Bromo-4-chloro-6-fluorophenyl)methanol
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Description
Scientific Research Applications
- Application : Experimental and theoretical studies have investigated the IR spectral data of 2-bromo-4-chlorobenzaldehyde, a compound closely related to our target molecule. Researchers used IR spectroscopy and density functional theory (DFT) to analyze its vibrational modes and conformational behavior .
- Application : Benzaldehyde derivatives exhibit anti-inflammatory and anti-tumor properties. For instance, substituted chalcones derived from benzaldehydes demonstrate these beneficial effects .
- Application : 2-Bromo-4-fluorobenzoic acid, a close analog of our compound, is used in the preparation of boron-containing anti-fungal agents .
- Application : Novel 6-(aminomethylphenoxy)benzoxaborole analogs, structurally related to our compound, were synthesized and tested for their ability to inhibit cytokines (TNF-alpha, IL-1beta, IL-6) in peripheral blood mononuclear cells .
- Application : Researchers have optimized the synthesis of 2-bromo-4’-chloro-acetophenone, a compound structurally related to our target, through innovative experiments .
Infrared Spectroscopy and Conformational Analysis
Anti-Inflammatory and Anti-Tumor Properties
Boron-Containing Anti-Fungal Agents
Inhibition of Cytokines (TNF-alpha, IL-1beta, IL-6)
Synthesis Optimization Studies
Solvent Effects and Interaction Studies
properties
IUPAC Name |
(2-bromo-4-chloro-6-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSDGNZLXWXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-chloro-6-fluorophenyl)methanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.